molecular formula C8H16ClNO B1457811 1-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 1415562-85-4

1-Oxa-7-azaspiro[4.5]decane hydrochloride

Cat. No. B1457811
M. Wt: 177.67 g/mol
InChI Key: UTGUXODPVYEHOY-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[4.5]decane hydrochloride is a synthetic compound . The molecular formula of this compound is C8H16ClNO . It has received significant attention due to its potential as a therapeutic agent for several neurological disorders.


Molecular Structure Analysis

The molecular structure of 1-Oxa-7-azaspiro[4.5]decane hydrochloride consists of a spirocyclic system, which is a type of cyclic compound where two rings share a single atom . The InChI key of the compound is UTGUXODPVYEHOY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Oxa-7-azaspiro[4.5]decane hydrochloride is a solid at room temperature . It has a molecular weight of 177.67 .

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals, including 1-oxa-7-azaspiro[4.5]decane, are found in both natural and synthetic products that exhibit significant biological activities. These compounds, due to their unique structural features and potential applications, have been targets for chemical synthesis. Various strategies have been developed to synthesize these spiroaminals, highlighting their importance in the field of organic chemistry and their potential in various applications, such as drug discovery and material science (Sinibaldi & Canet, 2008).

Structural Insights and Synthesis

The synthesis of 1-oxa-7-azaspiro[4.5]decane derivatives has been explored, with studies detailing the crystal structure and synthesis methods. These derivatives are important for understanding the molecular conformation, which is crucial for their biological activity and potential applications in medicinal chemistry. The detailed structural analysis aids in the design and synthesis of novel compounds with enhanced properties (Wen, 2002).

Biological Activity and Drug Discovery

Compounds based on the 1-oxa-7-azaspiro[4.5]decane scaffold have been investigated for their potential in drug discovery. Their unique structural features make them suitable candidates for the development of new therapeutic agents. Research has focused on synthesizing novel derivatives and evaluating their biological activities, contributing to the discovery of new drugs with improved efficacy and safety profiles (Li, Rogers-Evans, & Carreira, 2013).

Antitumor Activity

The antitumor activity of 1-oxa-7-azaspiro[4.5]decane derivatives has been a subject of interest. Novel derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies contribute to the understanding of the anticancer potential of these compounds and their mechanism of action, paving the way for the development of new anticancer agents (Yang et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-3-8(7-9-5-1)4-2-6-10-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGUXODPVYEHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-7-azaspiro[4.5]decane hydrochloride

CAS RN

1415562-85-4
Record name 1-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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